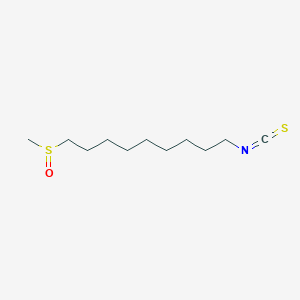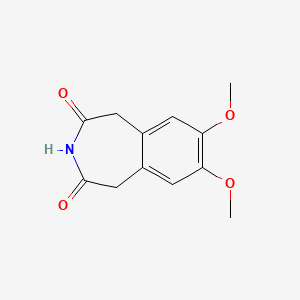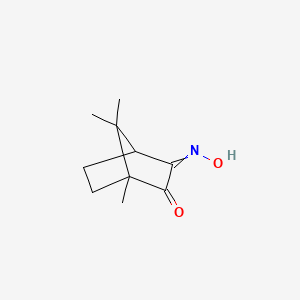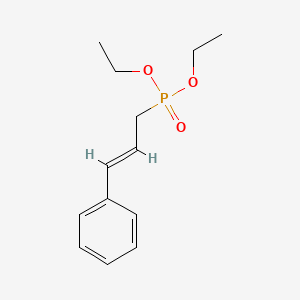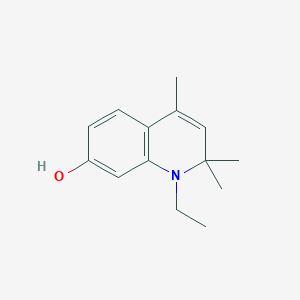![molecular formula C₄₇H₆₁NO₄ B1145038 (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet CAS No. 186826-68-6](/img/new.no-structure.jpg)
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet is a complex steroidal molecule. It features a unique structure combining steroidal and pyridinyl moieties, which may contribute to its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet typically involves multiple steps:
Starting Materials: The synthesis begins with androsta-5,16-dien-3β-ol, a common steroidal precursor.
Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Pyridinyl Introduction: The pyridinyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final product is obtained through a series of purification steps, including chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and scalability.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the steroidal backbone or the pyridinyl ring, leading to the formation of ketones or N-oxides.
Reduction: Reduction reactions can target the double bonds in the steroidal structure, resulting in saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation Products: Ketones, N-oxides.
Reduction Products: Saturated steroids.
Substitution Products: Derivatives with various functional groups replacing the acetyl group.
Scientific Research Applications
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to steroid receptors or enzymes involved in steroid metabolism.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3β)-Androsta-5,16-dien-3-ol: A simpler steroidal compound without the pyridinyl group.
(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl: Lacks the pyridinyl substitution.
17-(3-Pyridinyl)-androsta-5,16-dien-3-ol: Contains the pyridinyl group but lacks the acetylation.
Uniqueness
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: is unique due to its combination of steroidal and pyridinyl structures, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
This compound , covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
186826-68-6 |
|---|---|
Molecular Formula |
C₄₇H₆₁NO₄ |
Molecular Weight |
703.99 |
Synonyms |
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


